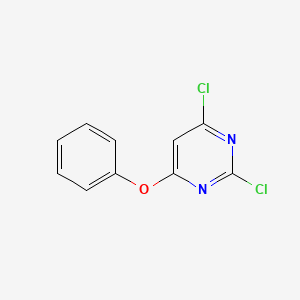

2,4-Dichloro-6-phenoxypyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O |

|---|---|

Molecular Weight |

241.07 g/mol |

IUPAC Name |

2,4-dichloro-6-phenoxypyrimidine |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H |

InChI Key |

GNFMCTYPYOXKRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 6 Phenoxypyrimidine

Precursor Synthesis Strategies for Dichloropyrimidine Core Scaffolds

The construction of the 2,4-dichloropyrimidine (B19661) core is a foundational stage that relies on established and versatile chemical strategies. These methods first build the heterocyclic pyrimidine (B1678525) ring, which is subsequently halogenated.

Classical Cyclocondensation Approaches to Pyrimidine Ring Formation

The principal synthesis route to the pyrimidine ring system involves the cyclocondensation of a compound containing an N-C-N moiety with a β-dicarbonyl compound. wikipedia.org This classical approach is highly versatile, allowing for the preparation of a wide array of substituted pyrimidines.

Commonly, urea (B33335) or its derivatives are reacted with malonic acid derivatives to form 2,4-dihydroxypyrimidines (uracils) or barbituric acid. These compounds serve as crucial precursors to the target dichlorinated scaffold. The reaction proceeds through the formation of a stable six-membered ring, driven by the condensation of the nucleophilic nitrogen atoms of urea with the electrophilic carbonyl carbons of the dicarbonyl compound.

Multicomponent reactions, such as the Biginelli reaction, also provide an efficient pathway to pyrimidine-like structures in a single step from an aldehyde, a β-dicarbonyl compound, and urea. wikipedia.orgorganic-chemistry.org These methods are valued for their operational simplicity and ability to generate molecular diversity. organic-chemistry.org

Regioselective Chlorination Techniques for Pyrimidine Derivatives

Once the pyrimidine ring, typically in its hydroxylated form (e.g., a uracil (B121893) derivative), is synthesized, the hydroxyl groups must be replaced with chlorine atoms. This transformation is most commonly achieved through treatment with a strong chlorinating agent.

Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. The reaction involves the conversion of the keto-enol tautomers of the hydroxypyrimidine into their chloro-analogs. The process often requires elevated temperatures and may be facilitated by the addition of a tertiary amine, such as triethylamine (B128534) or pyridine (B92270), which can act as a catalyst and acid scavenger. google.com An alternative method involves the use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃, which can enhance the reaction's efficiency, particularly for less reactive substrates. google.com The regioselectivity is dictated by the positions of the hydroxyl groups on the precursor ring, allowing for the specific synthesis of 2,4-dichloropyrimidines from the corresponding 2,4-dihydroxypyrimidines.

Table 1: Illustrative Conditions for Chlorination of Hydroxypyrimidines This table provides representative reaction conditions based on analogous transformations.

| Starting Material | Reagents | Temperature | Outcome | Reference |

|---|---|---|---|---|

| 4,6-Dihydroxypyrimidine | POCl₃, PCl₅ | 50-110 °C | 4,6-Dichloropyrimidine | google.com |

| 2,4-Dihydroxypyrimidine | POCl₃ | Reflux | 2,4-Dichloropyrimidine | General Method |

Phenoxylation Strategies in Pyrimidine Synthesis

The introduction of the phenoxy group onto the dichloropyrimidine core is a critical step, governed by the principles of nucleophilic aromatic substitution. The success of this step hinges on controlling the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution for Phenoxy Group Introduction

The attachment of a phenoxy group to the 2,4-dichloropyrimidine ring is achieved via a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orglibretexts.org In this process, phenol (B47542) is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide anion.

This anion then attacks one of the electron-deficient carbon atoms of the pyrimidine ring that is bonded to a chlorine atom. The pyrimidine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, which facilitates this type of nucleophilic attack. The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. libretexts.orglibretexts.org In the final step, the aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion, yielding the phenoxy-substituted pyrimidine product. libretexts.org

Stereoelectronic and Steric Factors Influencing Phenoxy Group Placement

In the reaction of a nucleophile with 2,4-dichloropyrimidine, the site of substitution (the C2 or C4 position) is determined by a combination of electronic and steric factors. For unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.com This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are typically more electrophilic than the C2 position. This can be rationalized by examining the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most likely site for nucleophilic attack. wuxiapptec.com

However, the regioselectivity of the SNAr reaction is highly sensitive to the presence of other substituents on the pyrimidine ring. wuxiapptec.com Electron-donating groups, such as an alkoxy or amino group at the C6 position, can alter the electronic distribution within the ring, making the C2 position more susceptible to nucleophilic attack. wuxiapptec.com Conversely, electron-withdrawing groups at the C5 position tend to reinforce the inherent preference for C4 substitution. nih.gov Steric hindrance can also play a role; a bulky substituent at the C5 position may sterically hinder attack at the adjacent C4 position, potentially favoring substitution at C2. wuxiapptec.com

Table 2: Factors Influencing Regioselectivity of Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidines

| Factor | Influence on Selectivity | Explanation | Reference |

|---|---|---|---|

| Electronic (Unsubstituted) | Favors C4 substitution | The C4 position is inherently more electrophilic in the 2,4-dichloropyrimidine system. | wuxiapptec.com |

| Electronic (Substituent Effect) | C6 electron-donating groups can favor C2 substitution. C5 electron-withdrawing groups favor C4 substitution. | Substituents alter the LUMO distribution, changing the most electrophilic site. | wuxiapptec.comnih.gov |

| Steric Hindrance | A bulky C5 substituent may disfavor C4 attack. | Physical blocking of the reaction site by a large neighboring group. | wuxiapptec.com |

Development of Convergent and Divergent Synthetic Pathways

The synthesis of 2,4-dichloro-6-phenoxypyrimidine and its analogs can be approached through both convergent and divergent strategies, providing flexibility for chemical library generation and structure-activity relationship studies.

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages of the synthesis. The pathway described above is inherently convergent: the 2,4-dichloropyrimidine precursor is synthesized separately from the phenol nucleophile, and they are then coupled in the final phenoxylation step. This approach is efficient as it allows for the optimization of each reaction sequence independently.

A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of different products. researchgate.net In this context, this compound itself can serve as a versatile intermediate for divergent synthesis. The remaining chlorine atom (typically at the C2 position after a selective C4-phenoxylation) is still reactive towards nucleophilic substitution. By reacting this intermediate with a wide range of different nucleophiles (e.g., amines, thiols, or other alkoxides), a large library of diverse 2-substituted-4-chloro-6-phenoxypyrimidine derivatives can be rapidly generated. nih.govhepvs.ch This strategy is exceptionally useful in medicinal chemistry for exploring the chemical space around a promising scaffold.

Chemical Reactivity and Transformation Mechanisms of 2,4 Dichloro 6 Phenoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the 2,4-dichloro-6-phenoxypyrimidine core. This process involves the attack of a nucleophile on the electron-deficient pyrimidine (B1678525) ring, leading to the displacement of a chloride ion.

The pyrimidine ring in this compound contains two reactive chlorine atoms at positions C2 and C4. The regioselectivity of nucleophilic substitution is highly sensitive to the electronic properties of the substituents on the ring. In unsubstituted 2,4-dichloropyrimidine (B19661), nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater electron deficiency at C4, which is para to one of the ring nitrogens and ortho to the other, making it more activated towards nucleophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) in 2,4-dichloropyrimidine is primarily distributed at the C4 position, further supporting its higher reactivity. wuxiapptec.com

However, the presence of the electron-donating phenoxy group at the C6 position significantly alters this reactivity profile. Electron-donating groups at C6 are known to direct nucleophilic attack to the C2 position. wuxiapptec.com Quantum mechanics (QM) analyses on analogous compounds, such as those with methoxy (B1213986) (OMe) or methylamino (NHMe) groups at C6, show that these electron-donating substituents change the distribution of the LUMO. The LUMO lobes at C2 and C4 become similar in size, which can lead to a mixture of products or a reversal of selectivity. wuxiapptec.com For strong electron-donating groups, the reaction can proceed preferably at C2. wuxiapptec.com Therefore, for this compound, a higher propensity for substitution at the C2 position is expected compared to the unsubstituted analogue.

Table 1: Regioselectivity in SNAr Reactions of Substituted 2,4-Dichloropyrimidines

| C6-Substituent | Nucleophile | Major Product | Reference |

| -H | General Nucleophiles | C4-Substitution | wuxiapptec.comstackexchange.com |

| -OMe (Electron-donating) | General Nucleophiles | C2-Substitution favored | wuxiapptec.com |

| -NHMe (Electron-donating) | General Nucleophiles | C2-Substitution favored | wuxiapptec.com |

| -Phenoxy (Electron-donating) | Amines, Alkoxides | C2-Substitution predicted | wuxiapptec.com |

| -EWG (e.g., at C5) | Tertiary Amines | C2-Substitution | nih.gov |

| -EWG (e.g., at C5) | Other Amines | C4-Substitution | nih.gov |

This table is generated based on published data for analogous compounds to predict the behavior of this compound.

The mechanism for SNAr reactions on the this compound ring follows a well-established addition-elimination pathway. youtube.com This two-step process is initiated by the attack of a nucleophile on one of the electrophilic carbon atoms (C2 or C4) bearing a chlorine atom.

Addition Step: The nucleophile adds to the carbon atom, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and influenced by the nitrogen atoms.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast. youtube.com

The nature of the nucleophile plays a critical role in the reaction's outcome and selectivity.

Amine Nucleophiles: Amines are common nucleophiles in SNAr reactions. youtube.com For 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity, whereas secondary amines often favor C4. nih.gov

Alkoxide Nucleophiles: With alkoxides, the selectivity can be influenced by factors such as hydrogen bonding. For example, in 2-MeSO₂-4-chloropyrimidine, alkoxides react selectively at C2, a phenomenon attributed to the formation of a hydrogen bond complex that directs the nucleophile to that position. wuxiapptec.com A similar interaction, although weaker, could potentially influence the reaction with the phenoxy substituent.

The phenoxy group at C6 is the most significant substituent influencing the SNAr reactions of this compound. As an electron-donating group, it increases the electron density of the pyrimidine ring, which would generally be expected to decrease the rate of nucleophilic attack compared to a ring with electron-withdrawing groups.

The efficiency and product distribution are also affected by steric hindrance. The bulky phenoxy group could potentially hinder the approach of a nucleophile to the C6-adjacent C5 position, but its direct steric impact on the C2 or C4 positions is less pronounced. The choice of nucleophile and reaction conditions (solvent, temperature) can be optimized to favor one product over the other, allowing for controlled synthesis of specific isomers.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are highly applicable to halo-heterocycles like this compound.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent (like a boronic acid or ester) with an organic halide. yonedalabs.comnobelprize.orglibretexts.org For 2,4-dichloropyrimidines, this reaction generally shows a high degree of regioselectivity.

The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

In the case of 2,4-dichloropyrimidines, the oxidative addition of palladium occurs preferentially at the C4 position. mdpi.com This selectivity is attributed to the higher intrinsic reactivity of the C4-Cl bond in this reaction. mdpi.com Consequently, the Suzuki-Miyaura coupling of this compound with one equivalent of an organoboron reagent is expected to yield the corresponding 2-chloro-4-substituted-6-phenoxypyrimidine as the major product.

Table 2: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

| Substrate | Boronic Acid | Catalyst/Conditions | Major Product | Reference |

| 2,4-dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄, base, microwave | C4-Aryl-2-chloropyrimidine | mdpi.com |

| 2,4-dichloro-6-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, microwave | 2-chloro-6-methyl-4-phenylpyrimidine | mdpi.com |

| 2,4-dichloro-6-methoxypyrimidine (B105707) | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, microwave | Mixture of C2 and C4 isomers | mdpi.com |

This table summarizes findings from related compounds, indicating that while C4 selectivity is common, other substituents can reduce this selectivity.

The inherent regioselectivity of the Suzuki-Miyaura reaction provides a strategic advantage for performing sequential cross-couplings. By exploiting the differential reactivity of the C2-Cl and C4-Cl bonds, two different organic fragments can be introduced onto the pyrimidine ring in a controlled manner.

The typical strategy involves:

First Coupling: A C4-selective Suzuki-Miyaura reaction is performed using one equivalent of the first organoboron reagent. This yields a 2-chloro-4-aryl-6-phenoxypyrimidine.

Second Coupling: The resulting monochlorinated pyrimidine can then be subjected to a second cross-coupling reaction to substitute the remaining chlorine at the C2 position. This second step may require different, often more forcing, reaction conditions (e.g., different ligand, higher temperature) to react at the less reactive C2 position.

This sequential approach allows for the synthesis of unsymmetrically substituted 2,4-diaryl-6-phenoxypyrimidines, which would be difficult to obtain through other methods. While C4 selectivity is generally high, it can be influenced by the substituents on the pyrimidine ring and the boronic acid, as well as the specific catalyst and ligands used. mdpi.comnih.gov For instance, the reaction of 2,4-dichloro-6-methoxypyrimidine resulted in a mixture of isomers, indicating that the C6-substituent can erode the selectivity. mdpi.com Careful optimization of reaction conditions is therefore crucial for achieving high yields of the desired regioisomer in a sequential coupling strategy.

Suzuki-Miyaura Coupling with Organoboron Reagents

Optimization of Catalyst Systems and Ligand Effects on Reactivity

The efficiency and regioselectivity of cross-coupling reactions involving this compound are highly dependent on the choice of catalyst system, particularly the palladium source and the nature of the ancillary ligands. While specific studies on this compound are limited, extensive research on related dihalopyrimidines and other dihaloheteroarenes provides significant insights into the optimization of these reactions.

Palladium complexes are the most common catalysts for these transformations. The selection of the ligand coordinated to the palladium center is crucial in tuning the catalyst's reactivity and directing the regioselectivity of the coupling reaction. Key ligand classes include phosphines and N-heterocyclic carbenes (NHCs).

Ligand Effects on Regioselectivity:

In 2,4-dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position due to greater electronic activation by the ring nitrogen atoms. However, the regioselectivity of palladium-catalyzed cross-coupling reactions can be manipulated by the steric and electronic properties of the supporting ligand.

Sterically Hindered Ligands: The use of bulky ligands, such as sterically demanding phosphines (e.g., P(t-Bu)3) or N-heterocyclic carbenes (e.g., IPr), can favor reaction at the less sterically hindered C4 position by impeding approach to the C2 position.

Optimization of Reaction Conditions:

Beyond the ligand, other reaction parameters are critical for optimizing cross-coupling reactions of this compound. These include the choice of base, solvent, and temperature.

| Parameter | Effect on Reactivity and Selectivity | Typical Conditions for Dihalopyrimidines |

| Catalyst | The choice of palladium precursor and ligand is paramount for activity and regioselectivity. | Pd(OAc)2, Pd2(dba)3 with phosphine (B1218219) or NHC ligands. |

| Ligand | Steric bulk and electronic properties control regioselectivity and catalytic turnover. | PPh3, P(t-Bu)3, XPhos, SPhos, IPr, IMes. |

| Base | Affects the transmetalation step and can influence catalyst stability. | K2CO3, Cs2CO3, K3PO4, NaOt-Bu. |

| Solvent | Influences solubility of reactants and catalyst, and can affect reaction rates. | Toluene, Dioxane, THF, DMF. |

| Temperature | Controls reaction rate; higher temperatures may lead to side reactions or catalyst decomposition. | Room temperature to 120 °C. |

Exploration of Other Cross-Coupling Methodologies (e.g., Heck, Sonogashira, Buchwald-Hartwig)

The versatile chlorine substituents on this compound make it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions beyond Suzuki coupling, enabling the introduction of a wide range of functional groups.

Heck Reaction:

The Heck reaction allows for the formation of carbon-carbon bonds between this compound and alkenes. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgnih.gov The reaction typically proceeds with regioselectivity, favoring substitution at the more reactive C4 position. Optimization of the catalyst, base, and additives is crucial for achieving high yields and selectivity.

Sonogashira Coupling:

Sonogashira coupling enables the introduction of alkyne moieties, forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction is valuable for the synthesis of precursors for more complex heterocyclic systems. As with other cross-coupling reactions of this substrate, regioselective coupling at the C4 position is generally favored. Copper(I) is often used as a co-catalyst.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the chloro-positions of the pyrimidine ring. This reaction is particularly important for the synthesis of biologically active compounds. The choice of a suitable phosphine ligand is critical for achieving high efficiency.

| Cross-Coupling Reaction | Reagent | Catalyst System (Typical) | Expected Product |

| Heck Reaction | Alkene | Pd(OAc)2, PPh3, Base (e.g., Et3N) | 4-Alkenyl-2-chloro-6-phenoxypyrimidine |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) | 4-Alkynyl-2-chloro-6-phenoxypyrimidine |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 4-Amino-2-chloro-6-phenoxypyrimidine |

Derivatization Reactions Beyond Substitution and Coupling

Beyond the well-established substitution and cross-coupling reactions at the chloro-positions, the this compound scaffold offers other avenues for chemical modification.

The phenoxy group, while generally stable, can be subjected to functionalization, particularly if it contains activating or directing groups. acs.orgresearchgate.netnih.gov

Electrophilic Aromatic Substitution: If the phenyl ring of the phenoxy group is sufficiently activated (e.g., by hydroxyl or alkoxy substituents), it can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the ether oxygen and any other substituents will determine the position of substitution.

Ortho-Metalation: Directed ortho-metalation (DoM) can be a powerful strategy for functionalizing the phenoxy ring. However, this typically requires a directing group on the phenyl ring itself. The pyrimidine ring's electronic nature may also influence the feasibility of this approach.

Cleavage and Replacement: Under harsh conditions, the ether linkage can be cleaved, though this is generally not a preferred synthetic route unless a complete change of the substituent at C6 is desired.

The nitrogen atoms in the pyrimidine ring are basic and can react with electrophiles, although they are less nucleophilic than the nitrogen in pyridine (B92270) due to the presence of the second nitrogen atom. wikipedia.orgwur.nl

Quaternization: Reaction with alkyl halides can lead to the formation of pyrimidinium salts. This process increases the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack.

N-Oxidation: Oxidation with peracids can form N-oxides. This modification can alter the electronic properties of the ring and provide a handle for further transformations.

The pyrimidine ring of this compound can participate in annulation and cycloaddition reactions to form fused heterocyclic systems, which are of significant interest in medicinal chemistry. derpharmachemica.comjchr.orgnih.govwikipedia.orgmdpi.comnih.govexlibrisgroup.comlibretexts.orgnih.govnih.gov

Inverse-Electron-Demand Diels-Alder Reactions: As an electron-deficient heterocycle, the pyrimidine ring can act as a diene in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. The subsequent loss of a small molecule (e.g., HCN) can lead to the formation of a new aromatic ring fused to the pyrimidine.

Intramolecular Cyclizations: If a suitable reactive group is introduced at one of the chloro-positions (e.g., via a Sonogashira coupling followed by partial reduction), intramolecular cyclization onto the pyrimidine ring or the phenoxy group can lead to the formation of tricyclic systems.

1,3-Dipolar Cycloadditions: The pyrimidine ring can also react with 1,3-dipoles, leading to the formation of various five-membered heterocyclic rings fused to the pyrimidine core.

Oxidative and Reductive Transformation Pathways

The this compound molecule possesses several sites that can undergo oxidative or reductive transformations.

Oxidative Transformations:

Oxidation of the Pyrimidine Ring: Strong oxidizing agents can lead to the degradation of the pyrimidine ring. Milder oxidation, as mentioned earlier, can lead to the formation of N-oxides. umich.edunih.gov

Oxidation of the Phenoxy Group: The phenoxy group can be susceptible to oxidation, especially under conditions that favor radical reactions. This can lead to the formation of quinone-type structures or cleavage of the ether bond.

Reductive Transformations:

Advanced Spectroscopic and Structural Elucidation of 2,4 Dichloro 6 Phenoxypyrimidine

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for 2,4-Dichloro-6-phenoxypyrimidine is not widely published, analysis of the closely related core structure, 2,4-Dichloropyrimidine (B19661), provides foundational insights into the expected molecular geometry and interactions.

The crystal structure of 2,4-Dichloropyrimidine reveals a nearly planar molecule. nih.govresearchgate.net The pyrimidine (B1678525) ring is inherently planar, and the chlorine atoms exhibit only a very slight deviation from this plane, on the order of 0.013 Å. nih.govresearchgate.net

Intermolecular interactions are critical in stabilizing the crystal lattice. In the crystal structure of 2,4-Dichloropyrimidine, the molecules are linked into chains by C—H⋯N hydrogen bonds. nih.govresearchgate.net The introduction of the phenoxy group in this compound would introduce more complex intermolecular forces. These would likely include:

π-π stacking: Interactions between the electron-rich phenyl and pyrimidine rings.

C-H···π interactions: Hydrogen atoms from one molecule interacting with the π-system of an adjacent ring.

Halogen bonding: Potential interactions involving the chlorine atoms.

The addition of the bulky phenoxy group would significantly alter this packing arrangement. The final crystal packing for this compound would need to accommodate both the pyrimidine core and the phenyl rings, likely leading to a more intricate three-dimensional network. Polymorphism, the ability of a compound to crystallize in multiple different forms, is a possibility for a molecule of this complexity, as different packing arrangements and intermolecular interactions could lead to distinct crystalline structures with varying physical properties. However, no specific studies on the polymorphism of this compound have been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

A complete NMR characterization of this compound would involve acquiring ¹H and ¹³C spectra.

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrimidine ring proton and the protons of the phenoxy group. The single proton on the pyrimidine ring (H5) would appear as a singlet. The protons of the phenoxy group would exhibit a more complex pattern, typically with signals for the ortho, meta, and para protons appearing in the aromatic region (approximately 7.0-7.5 ppm), with multiplicities determined by spin-spin coupling.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom. Based on known data for substituted pyrimidines and phenols, the chemical shifts can be predicted. spectrabase.com The carbons of the pyrimidine ring attached to chlorine (C2, C4) and oxygen (C6) would be significantly downfield.

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Pyrimidine H5 | ¹H NMR | ~7.3 | Singlet (s) |

| Phenyl H (ortho, meta, para) | ¹H NMR | 7.0 - 7.5 | Multiplets (m) |

| Pyrimidine C2, C4 | ¹³C NMR | 160 - 175 | Singlet |

| Pyrimidine C6 | ¹³C NMR | 170 - 180 | Singlet |

| Pyrimidine C5 | ¹³C NMR | ~115 - 125 | Singlet |

| Phenyl C (ipso) | ¹³C NMR | ~150 - 155 | Singlet |

While this compound does not have stereocenters, advanced 2D NMR experiments are crucial for unambiguous assignment of all ¹H and ¹³C signals. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between the ortho, meta, and para protons on the phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signal for the pyrimidine C5 to its attached H5, and similarly for each protonated carbon in the phenyl ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental composition. nih.govnih.gov For this compound (Molecular Formula: C₁₀H₆Cl₂N₂), the exact mass can be calculated and compared to an experimental value for confirmation.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways, offering further structural proof. nih.gov The molecule would be expected to fragment in predictable ways under ionization.

Expected Fragmentation Pathways:

Loss of a chlorine atom (-Cl).

Loss of the phenoxy radical (-•OC₆H₅).

Cleavage of the entire phenoxy group.

Fragmentation of the pyrimidine ring itself.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion | Formula | Description | Calculated m/z |

|---|---|---|---|

| [M]⁺ | [C₁₀H₆Cl₂N₂]⁺ | Molecular Ion | 223.996 |

| [M-Cl]⁺ | [C₁₀H₆ClN₂]⁺ | Loss of Chlorine | 189.024 |

| [M-OC₆H₅]⁺ | [C₄HCl₂N₂]⁺ | Loss of Phenoxy group | 147.959 |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful analytical tool for the identification of functional groups and the elucidation of molecular structures. These methods are based on the principle that molecules vibrate at specific frequencies corresponding to the stretching, bending, and other motions of their constituent atoms and chemical bonds.

For a molecule such as this compound, a detailed analysis of its FT-IR and FT-Raman spectra would provide invaluable information for confirming its structural integrity. The spectrum would be a unique fingerprint, with characteristic absorption or scattering peaks corresponding to the vibrations of the pyrimidine ring, the C-Cl bonds, the C-O-C ether linkage, and the phenyl group.

Hypothetical Vibrational Mode Analysis:

A theoretical analysis based on known group frequencies for similar molecules would predict the following characteristic vibrational regions for this compound:

Aromatic C-H Stretching: The vibrations of the C-H bonds on the phenoxy group and the pyrimidine ring would typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations within the pyrimidine and phenyl rings would be expected to produce a series of bands in the 1600-1400 cm⁻¹ region.

C-O-C (Aryl Ether) Stretching: The asymmetric and symmetric stretching of the ether linkage would likely be observed in the 1270-1230 cm⁻¹ and 1050-1010 cm⁻¹ regions, respectively.

C-N Stretching: Vibrations of the C-N bonds within the pyrimidine ring would contribute to the complex pattern of bands in the fingerprint region.

C-Cl Stretching: The carbon-chlorine stretching vibrations are typically strong in the Raman spectrum and would be expected in the 800-600 cm⁻¹ region.

Without experimental data, it is not possible to provide specific peak assignments or to create the requested data tables. The synthesis and subsequent detailed spectroscopic analysis of this compound would be required to generate the scientifically accurate content for this section.

Computational Chemistry Applied to 2,4 Dichloro 6 Phenoxypyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of substituted aromatic and heterocyclic systems like 2,4-Dichloro-6-phenoxypyrimidine. DFT calculations are typically performed using a functional, such as B3LYP or wB97X-D, combined with a basis set (e.g., 6-31G* or 6-311++G(d,p)) to model the molecule's electron density and derive its energetic and structural properties.

Elucidation of Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic landscape of a molecule is defined by its molecular orbitals. The most critical of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, which acts as an electron-donating substituent. In contrast, the LUMO is anticipated to be distributed across the electron-deficient pyrimidine (B1678525) ring, with significant contributions from the C2 and C4 carbon atoms bearing the electron-withdrawing chlorine atoms. The presence of the phenoxy group at the C6 position influences the distribution and energy of these orbitals compared to unsubstituted 2,4-dichloropyrimidine (B19661).

Computational studies on analogous compounds, such as 2,4-dichloro-6-methoxypyrimidine (B105707), show that electron-donating groups at C6 can alter the relative energies and shapes of the frontier orbitals. wuxiapptec.com This directly impacts the molecule's reactivity. The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. A smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated)

| Molecular Property | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -7.0 | Electron-donating capability |

| ELUMO | ~ -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 | Chemical reactivity and stability |

Note: These are typical expected values based on DFT calculations for structurally similar compounds. Actual values would be determined via specific calculations (e.g., B3LYP/6-311++G(d,p) level of theory).

Prediction of Reactivity Profiles and Regioselectivity in Chemical Transformations

The 2,4-dichloropyrimidine scaffold is a common intermediate in medicinal chemistry, often undergoing nucleophilic aromatic substitution (SNAr) reactions. A key question is the regioselectivity of these reactions: will an incoming nucleophile preferentially attack the C2 or C4 position? Generally, for 2,4-dichloropyrimidines, substitution is favored at the C4 position. stackexchange.comguidechem.com

DFT calculations are exceptionally useful for predicting this regioselectivity. By calculating the distribution of the LUMO and creating LUMO maps, one can visualize the sites most susceptible to nucleophilic attack. For 2,4-dichloropyrimidine itself, the LUMO is predominantly located at C4, explaining the observed selectivity. wuxiapptec.com However, substituents on the pyrimidine ring can alter this preference. An electron-donating group at C6, such as the phenoxy group in this compound, can increase the LUMO density at the C2 position. wuxiapptec.com

To definitively predict the outcome, computational chemists model the entire reaction pathway for nucleophilic attack at both C2 and C4. This involves calculating the energies of the Meisenheimer intermediates and the transition states leading to them. The pathway with the lower activation energy barrier is the kinetically favored one. For 2,4-dichloropyrimidines with electron-donating groups at C6, the energy difference between the two pathways can be small, sometimes leading to a mixture of products. wuxiapptec.com

Table 2: Predicted Activation Energies (ΔE‡) for SNAr Reaction

| Reaction Position | Predicted Relative ΔE‡ (kcal/mol) | Predicted Outcome |

|---|---|---|

| Attack at C4 | 0 (Reference) | Major Product |

| Attack at C2 | +1 to +3 | Minor Product |

Note: These values represent a hypothetical outcome where C4 substitution is slightly favored. The precise values and resulting product ratio depend on the nucleophile and reaction conditions, and are determined by calculating the full energy profile.

Conformational Analysis and Energetic Landscapes

The three-dimensional shape of a molecule is critical to its function and interactions. For this compound, conformational flexibility arises primarily from the rotation around the C6-O bond linking the pyrimidine and phenyl rings.

DFT calculations can be used to explore the molecule's energetic landscape as a function of this rotation. By systematically rotating the dihedral angle (C5-C6-O-Cphenyl) and calculating the molecule's energy at each step, a potential energy surface is generated. This surface reveals the lowest-energy conformations (global and local minima) and the energy barriers to rotation between them. Studies on other substituted pyrimidines and triazines demonstrate that the heterocyclic ring itself can adopt various conformations, such as pseudo-boat forms, which would also be considered in a thorough analysis. researchgate.netrsc.org The analysis would identify the most stable arrangement of the phenoxy group relative to the pyrimidine ring, which is governed by a balance of electronic effects and steric hindrance.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations are excellent for studying static, gas-phase properties, molecules in the real world are dynamic and typically in solution. Molecular Dynamics (MD) simulations bridge this gap by modeling the movement of atoms over time, taking into account temperature, pressure, and the explicit presence of solvent molecules. stackexchange.com

For this compound, an MD simulation would involve placing the molecule in a box of solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system. This simulation, typically run for nanoseconds or longer, provides a dynamic picture of the molecule's behavior.

The primary outputs of an MD simulation are the trajectories of all atoms. Analysis of these trajectories can reveal:

Conformational Landscapes: How the molecule explores different shapes over time in a solvent environment, providing a more realistic view of conformational preferences than static gas-phase models.

Solvation Effects: How solvent molecules arrange themselves around the solute. This includes identifying specific interactions like hydrogen bonds and understanding how the solvent shell stabilizes different conformations.

Flexibility: Quantifying the movement of different parts of the molecule, such as the libration of the phenoxy group or vibrations of the pyrimidine ring.

MD simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecules, which is essential for understanding reaction mechanisms and intermolecular interactions in a condensed phase.

Role of 2,4 Dichloro 6 Phenoxypyrimidine in Complex Chemical Synthesis

Precursor in Advanced Heterocyclic Synthesis

The reactivity of the two chlorine atoms in 2,4-Dichloro-6-phenoxypyrimidine, which are susceptible to nucleophilic substitution, makes it an excellent precursor for the synthesis of a wide variety of advanced heterocyclic compounds. The presence of the electron-donating phenoxy group influences the regioselectivity of these substitution reactions. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles. However, the electronic effect of the C6-phenoxy group can modulate the reactivity of the C2 and C4 positions, allowing for selective and sequential substitutions under controlled reaction conditions.

This controlled reactivity is instrumental in the construction of fused heterocyclic systems. For instance, reaction with binucleophiles, such as hydrazines or diamines, can lead to the formation of pyrazolo[1,5-a]pyrimidines or diaminopyrimidines, respectively. These resulting heterocyclic cores are prevalent in many biologically active compounds.

Table 1: Regioselectivity of Nucleophilic Substitution on Dichloropyrimidines

| Substituent at C6 | Preferred Site of Nucleophilic Attack | Resulting Product Type |

| Electron-withdrawing group | C4 | 4-substituted pyrimidine (B1678525) |

| Electron-donating group (e.g., Phenoxy) | C2 or C4 (condition dependent) | 2- or 4-substituted pyrimidine |

| Hydrogen | C4 | 4-substituted pyrimidine |

This table illustrates the general principles of reactivity for 2,4-dichloropyrimidines.

Building Block for Functional Molecular Architectures

The term "functional molecular architectures" refers to complex, well-defined chemical structures designed to perform a specific function, such as molecular recognition, catalysis, or light-harvesting. This compound serves as an excellent building block for such architectures due to its defined geometry and the ability to introduce multiple functional groups in a controlled manner.

Intermediate in the Synthesis of Pyrimidine-based Biologically Active Molecules

The pyrimidine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in potent, orally bioavailable drugs. nih.gov this compound is a key intermediate in the synthesis of a variety of these biologically active molecules. The ability to selectively functionalize the C2 and C4 positions is crucial for optimizing the interaction of the final molecule with its biological target.

For instance, the synthesis of kinase inhibitors often involves the creation of a library of substituted pyrimidines to identify the most potent and selective compound. Starting from this compound, different amine or aniline (B41778) derivatives can be introduced at the C2 and C4 positions to probe the binding pocket of the target kinase. The phenoxy group can serve as a crucial pharmacophoric element, providing hydrophobic interactions or acting as a linker to other parts of the molecule. While specific examples for this compound are not abundant in publicly available literature, the general synthetic strategies for analogous dichloropyrimidines are well-established. nih.govresearchgate.net

Table 2: Examples of Biologically Active Substituted Pyrimidines

| Compound Class | Biological Target | Synthetic Precursor |

| Kinase Inhibitors | Protein Kinases | Dichloropyrimidines |

| Antiviral Agents | Viral Enzymes | Dichloropyrimidines |

| Antibacterial Agents | Bacterial Enzymes | Dichloropyrimidines |

This table provides a generalized overview of the applications of dichloropyrimidine precursors in medicinal chemistry.

Scaffold for the Construction of Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis of large numbers of related compounds, known as a library. nih.gov this compound is an ideal scaffold for the construction of such libraries. The two reactive chlorine atoms provide two points of diversity, where a wide variety of building blocks can be introduced.

The general strategy involves the sequential reaction of the dichloropyrimidine scaffold with a set of different nucleophiles. For example, in a "split-and-pool" synthesis, a large batch of the starting material is divided into several portions, and each portion is reacted with a different first building block. The portions are then combined, mixed, and split again for reaction with a second set of building blocks. This process can be repeated to generate a vast library of unique compounds. The phenoxy group in this compound provides a constant structural element across all library members, while the substituents at the C2 and C4 positions provide the diversity needed for screening against biological targets. The use of pyrimidine-based scaffolds in DNA-encoded libraries (DELs) is a testament to their importance in modern drug discovery. nih.gov

Green Chemistry Principles in the Synthesis and Reactions of 2,4 Dichloro 6 Phenoxypyrimidine

Maximization of Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.orgprimescholars.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. libretexts.org

The synthesis of 2,4-dichloro-6-phenoxypyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine (B138864) with phenol (B47542). The atom economy for this reaction can be calculated to illustrate the inherent efficiency of this transformation.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | % Atom Economy |

| 2,4,6-Trichloropyrimidine | Phenol | This compound | HCl | 85.9% |

Calculation based on molecular weights: 2,4,6-Trichloropyrimidine (183.4 g/mol ), Phenol (94.11 g/mol ), this compound (243.08 g/mol ), HCl (36.46 g/mol ). The percent atom economy is calculated as: [Molecular Weight of Desired Product / (Sum of Molecular Weights of all Reactants)] x 100.

Strategic Solvent Selection and Exploration of Alternative Reaction Media

The choice of solvent is a crucial factor in the environmental impact of a chemical process. Green chemistry encourages the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. organic-chemistry.org

Traditional syntheses of pyrimidine (B1678525) derivatives often utilize volatile and potentially hazardous organic solvents. The investigation of greener solvent alternatives is an active area of research. For reactions involving dichloropyrimidines, the solvent can significantly influence reaction rates and selectivity. acs.org Studies on related dichloropyrimidine systems have explored a range of solvents to optimize reaction conditions. While specific data for this compound is limited, analogous reactions provide insight into the effects of different solvent systems. For instance, in the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, different solvents showed varied yields, with 1,4-dioxane (B91453) providing the best results in the studied system. mdpi.com

Table 2: Influence of Solvent on the Yield of a Related Dichloropyrimidine Reaction

| Solvent | Yield (%) |

| Toluene | 40 |

| Acetonitrile | 36 |

| 1,4-Dioxane | 60 |

Data adapted from a study on the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com

The use of aqueous media, often with the aid of surfactants or phase-transfer catalysts, represents a significant advancement in developing environmentally benign solvent systems for pyrimidine synthesis. rsc.org

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating solvent waste entirely. These reactions are often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst. researchgate.netsemanticscholar.org For the synthesis of various pyrimidine derivatives, solvent-free conditions have been shown to be highly effective, leading to high yields and simplified purification procedures. researchgate.netresearchgate.net While specific examples for the synthesis of this compound under solvent-free conditions are not prevalent in the literature, the success of this approach for other pyrimidines suggests its potential applicability.

Design and Application of Sustainable Catalysis and Catalyst Recycling

Catalysts are a cornerstone of green chemistry as they can increase reaction efficiency and selectivity, often under milder conditions. The development of recyclable catalysts is particularly important for reducing waste and improving the economic viability of chemical processes. mdpi.com

For reactions involving this compound, such as cross-coupling reactions to introduce further functionality, the use of transition metal catalysts like palladium is common. mdpi.com A key green chemistry objective is to immobilize these catalysts on a solid support, allowing for easy separation and reuse. Magnetic nanoparticles have emerged as a promising support for catalysts used in pyrimidine synthesis, as they can be readily removed from the reaction mixture using an external magnet. deepdyve.comresearchgate.netnih.gov

Table 3: Recyclability of a Magnetic Nanoparticle-Supported Catalyst in a Pyrimidine Synthesis

| Run | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 93 |

| 4 | 92 |

| 5 | 90 |

| 6 | 89 |

Data adapted from a study on the synthesis of pyrano[2,3-d]pyrimidinone derivatives using a recyclable magnetic nanocatalyst. deepdyve.comresearchgate.net

This data demonstrates the high efficiency and stability of the catalyst over multiple reaction cycles, a key feature of sustainable catalytic systems.

Minimizing the amount of catalyst used, or catalyst loading, is another important aspect of green chemistry. High catalyst loading can lead to increased costs and potential contamination of the final product. mdpi.com Research efforts are focused on developing highly active catalysts that are effective at very low concentrations. For Suzuki-Miyaura cross-coupling reactions, which are relevant for the functionalization of dichloropyrimidines, studies have shown that catalyst loading can be significantly reduced without compromising the reaction yield. researchgate.net The use of machine learning and other high-throughput screening methods is also being explored to rapidly identify optimal reaction conditions, including minimal catalyst loading. rsc.org

Enhancement of Energy Efficiency in Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

A significant advancement in improving the energy efficiency of chemical syntheses is the adoption of microwave-assisted organic synthesis (MAOS). This technique offers a substantial improvement over traditional convective heating methods, which often require long reaction times and large amounts of energy. Microwave irradiation directly and efficiently heats the reaction mixture by targeting polar molecules, leading to rapid and uniform temperature increases.

For the synthesis of substituted pyrimidines, including chloro- and aryloxy- derivatives, microwave assistance has been shown to dramatically reduce reaction times from hours to mere minutes. mdpi.comnih.gov This rapid heating not only accelerates the reaction rate but also often leads to higher product yields and cleaner reaction profiles with fewer side products. nih.govrsc.org The synthesis of this compound, which involves the nucleophilic substitution of a chlorine atom on a 2,4,6-trichloropyrimidine precursor with phenol, is a prime candidate for such energy-efficient protocols. While conventional methods may involve prolonged refluxing in a high-boiling solvent, microwave-assisted procedures can achieve the desired transformation with significantly lower energy consumption. The fundamental benefit of microwave heating lies in its "in-core" heating mechanism, which is instantaneous and homogeneous, offering significant energy savings and a shorter response time compared to conventional methods. nih.gov

The advantages of MAOS in the context of synthesizing compounds structurally related to this compound are well-documented. For instance, the synthesis of various 2,4,6-trisubstituted pyrimidines and 2-anilinopyrimidines has been successfully achieved with improved efficiency and reduced timelines using microwave irradiation. rsc.orgnih.gov These examples strongly suggest that the synthesis of this compound would realize similar benefits.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Substituted Pyrimidines

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes mdpi.comnih.gov |

| Energy Consumption | High | Low nih.gov |

| Reaction Yield | Moderate to Good | Good to Excellent nih.gov |

| By-product Formation | Often higher | Minimized nih.gov |

| Process Control | Slower response | Rapid and precise nih.gov |

Strategies for Waste Minimization and By-product Management

Effective waste management is a cornerstone of green chemistry. In the synthesis of this compound and its subsequent reactions, a primary goal is to minimize the generation of hazardous waste and by-products.

The synthesis typically starts from 2,4,6-trichloropyrimidine. The reaction with phenol to create the phenoxy linkage liberates one equivalent of hydrogen chloride (HCl) as a by-product. Conventionally, this acidic gas is neutralized with a stoichiometric amount of a soluble base, which in turn generates a significant amount of salt waste that requires disposal. A greener approach involves using a solid-supported or heterogeneous base that can be easily recovered by filtration and potentially regenerated. This minimizes the downstream purification burden and reduces salt waste.

Another key strategy is the careful selection of solvents. Many traditional syntheses employ chlorinated or polar aprotic solvents which are often toxic and difficult to dispose of. Green chemistry encourages the use of more benign alternatives or, ideally, solvent-free conditions. Microwave-assisted synthesis can be particularly effective under solvent-free conditions or in high-boiling, greener solvents like water or ethanol, further reducing the environmental footprint of the process. rasayanjournal.co.in

Furthermore, the management of reagents used in chlorination steps is critical. The preparation of dichloropyrimidine precursors often involves hazardous and polluting chlorinating agents like phosphorus oxychloride (POCl₃). google.com Greener synthetic routes aim to replace such reagents with less toxic alternatives. For example, the use of triphosgene has been reported as a safer and easier-to-handle substitute for POCl₃ or phosgene in the synthesis of dichloromethylpyrimidines, reducing environmental pollution. nih.gov While this is for a different pyrimidine, the principle of substituting hazardous reagents is broadly applicable.

Finally, in subsequent reactions where the remaining chlorine atoms on the this compound ring are substituted, the principles of atom economy come into play. Developing catalytic methods that are highly selective and efficient ensures that atoms from the reactants are incorporated into the final product to the greatest extent possible, thus minimizing waste.

Table 2: Strategies for Waste Minimization and By-product Management

| Strategy | Description | Target Waste/By-product |

| Alternative Reagents | Replacing hazardous reagents like POCl₃ with safer alternatives such as triphosgene. nih.gov | Toxic chlorinating agents, phosphorus-containing waste. |

| By-product Valorization | Capturing and finding applications for by-products like HCl, or using recyclable bases for its neutralization. | Acidic gas (HCl), salt waste from neutralization. |

| Green Solvents | Using water, ethanol, or solvent-free conditions, especially in conjunction with microwave synthesis. rasayanjournal.co.in | Volatile Organic Compounds (VOCs), hazardous solvent waste. |

| Catalytic Methods | Employing highly efficient and recyclable catalysts for subsequent substitution reactions. | Stoichiometric waste, improving atom economy. |

Future Research Directions in 2,4 Dichloro 6 Phenoxypyrimidine Chemistry

Exploration of Novel and Highly Efficient Synthetic Routes

The development of new synthetic pathways is fundamental to advancing the chemistry of 2,4-dichloro-6-phenoxypyrimidine. While traditional methods exist, future research will focus on creating more efficient, economical, and environmentally benign processes.

A significant area of exploration involves moving beyond classical condensation reactions towards more sophisticated strategies. One such avenue is the application of deconstruction-reconstruction strategies, which allow for the diversification of pyrimidine (B1678525) cores by breaking and remaking the heterocyclic ring. researchgate.net This could enable the introduction of novel substitution patterns that are inaccessible through conventional means.

Furthermore, enhancing the efficiency of existing coupling methods, such as the palladium-catalyzed Buchwald-Hartwig amination or etherification reactions used to introduce the phenoxy group, remains a priority. ebi.ac.uk Research into new generations of catalysts with higher turnover numbers and milder reaction conditions will be crucial. Late-stage functionalization techniques, such as C-H activation, could provide revolutionary, step-economical routes to new derivatives, allowing for direct modification of the pyrimidine or phenoxy rings without the need for pre-functionalized starting materials.

| Parameter | Traditional Synthetic Route (e.g., Condensation/Chlorination) | Potential Novel Route (e.g., C-H Activation/Flow Synthesis) |

| Number of Steps | Multiple, sequential steps | Potentially fewer steps, telescoped reactions |

| Reaction Conditions | Often harsh (high temperatures, strong reagents) | Milder, more controlled conditions |

| Atom Economy | Moderate to low | High |

| Yield | Variable, often with purification challenges | Potentially higher and more reproducible |

| Scalability | Can be challenging and hazardous | More amenable to safe and efficient scale-up |

This table provides a comparative overview of traditional versus potential novel synthetic strategies for pyrimidine derivatives.

Development of Advanced Regio- and Stereoselective Transformations

The this compound molecule possesses two distinct chlorine atoms at the C2 and C4 positions, making regioselectivity a paramount concern in its functionalization. The electronic environment, influenced by the pyrimidine nitrogens and the C6-phenoxy group, dictates that the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. However, future research will aim for more precise control.

The development of advanced catalytic systems and tailored protecting group strategies will be key to selectively functionalizing either the C2 or C4 position on demand. This would allow for the programmed synthesis of complex, differentially substituted pyrimidines. For example, new catalysts could be designed to temporarily coordinate to a nitrogen atom, thereby directing an incoming reagent to the adjacent C2 or C6 position with high fidelity.

While the core this compound is achiral, stereoselectivity becomes critical when chiral substituents are introduced. Future work will involve the development of asymmetric syntheses to control the stereochemistry of reactions involving this scaffold. This includes the use of chiral catalysts or auxiliaries to introduce chiral side chains or to perform stereoselective reactions on existing substituents, which is vital for applications where specific stereoisomers are required.

| Position | Relative Reactivity (Typical SNAr) | Future Goal | Potential Method |

| C4-Cl | More reactive | On-demand, switchable reactivity | Kinetically controlled reactions at low temperatures |

| C2-Cl | Less reactive | Selective activation for targeted substitution | Use of directing groups or position-specific catalysts |

This table illustrates the regiochemical considerations and future research goals for the selective functionalization of this compound.

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of modern automation and engineering principles into chemical synthesis offers a paradigm shift from traditional batch processing. Flow chemistry, in particular, presents significant advantages for the synthesis and modification of pyrimidine derivatives. acs.orgnih.gov

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved reproducibility, and enhanced safety, especially when handling hazardous reagents or intermediates. syrris.comsoci.org For the synthesis of this compound derivatives, flow chemistry can enable the safe use of reactive intermediates and allow for rapid optimization of reaction conditions.

Pairing flow chemistry with automated synthetic platforms can accelerate the discovery of new derivatives. rsc.org These systems can perform multi-step syntheses, purifications, and analyses in a "hands-off" manner, enabling the rapid generation of chemical libraries for screening. syrris.com The future will see the development of fully automated, end-to-end platforms that can intelligently explore the chemical space around the this compound core based on algorithmic inputs. rsc.org

| Parameter | Batch Synthesis | Flow Chemistry |

| Heat & Mass Transfer | Limited, can lead to hotspots and poor mixing | Excellent, highly efficient |

| Safety | Higher risk with exothermic reactions or toxic reagents | Inherently safer due to small reaction volumes |

| Scalability | Requires re-optimization for different scales | "Scaling-out" by running longer or in parallel |

| Reproducibility | Can be variable | High |

| Integration | Difficult to integrate multiple steps | Easily telescoped for multi-step sequences |

This table compares key features of traditional batch synthesis with modern flow chemistry for the production of specialized chemicals like pyrimidine derivatives.

Application of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior, and its application to pyrimidine chemistry is a rapidly growing field. powertechjournal.com Future research will leverage advanced computational models to accelerate the design and synthesis of new this compound derivatives.

Quantum chemical methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms and predict the regioselectivity of substitutions at the C2 and C4 positions. researchgate.netacs.org By calculating transition state energies and reaction profiles, chemists can rationally select reagents and conditions to achieve a desired outcome, reducing the need for extensive empirical screening.

Beyond predicting reactivity, computational modeling is crucial for designing molecules with specific properties. Molecular dynamics (MD) simulations and docking studies can be used to understand how derivatives of this compound might interact with biological targets or materials. acs.orgnih.gov A major future direction is the integration of machine learning and artificial intelligence (AI) with computational data. rsc.org AI models trained on large datasets of reaction outcomes could predict the success of a planned synthesis or even propose novel, highly efficient synthetic routes from scratch. powertechjournal.com

| Computational Method | Application in Pyrimidine Chemistry | Example |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity and regioselectivity. acs.org | Calculating the energy barrier for nucleophilic attack at C2 vs. C4. |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions in a solvent or with a target. acs.org | Assessing the conformational flexibility of a pyrimidine derivative. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex environments (e.g., enzyme active sites). | Modeling the interaction of a pyrimidine inhibitor with a protein. |

| Machine Learning / AI | Predicting reaction outcomes, optimizing conditions, de novo drug design. rsc.org | An AI algorithm suggesting a novel, high-yield synthetic route. |

This table outlines the application of various computational modeling techniques in the context of pyrimidine chemistry research.

Implementation of Sustainable and Circular Economy Approaches in Pyrimidine Chemistry

The principles of green chemistry and the circular economy are becoming increasingly integral to chemical research and manufacturing. mdpi.com Future work on this compound and its derivatives will be heavily influenced by the need for sustainability. nih.gov

Research will focus on developing syntheses that adhere to the principles of green chemistry, such as using renewable starting materials, employing safer solvents, and designing reactions with high atom economy to minimize waste. rasayanjournal.co.in The use of energy-efficient techniques like microwave- or ultrasound-assisted synthesis, which can reduce reaction times and energy consumption, will become more widespread. powertechjournal.comnih.gov The development of heterogeneous and recyclable catalysts is another key area that reduces waste and improves the cost-effectiveness of synthetic processes. powertechjournal.com

Looking further ahead, the concept of a circular economy will guide the design of next-generation pyrimidine compounds. researchgate.net This involves a "cradle-to-cradle" approach, where molecules are designed for disassembly or biodegradation at the end of their life cycle. mdpi.com Research could explore incorporating cleavable linkers or functional groups into pyrimidine derivatives that allow them to be broken down into non-toxic components or recycled back into valuable chemical feedstocks, thus closing the loop and creating a more sustainable chemical industry.

| Green Chemistry Principle | Application in Pyrimidine Synthesis |

| Waste Prevention | Designing syntheses with high atom economy and yield. |

| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with water, ethanol, or ionic liquids; or using solvent-free methods. rasayanjournal.co.in |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy input. nih.gov |

| Use of Renewable Feedstocks | Developing routes to the pyrimidine core from biomass-derived starting materials. mdpi.com |

| Catalysis | Employing highly efficient and recyclable catalysts (e.g., heterogeneous catalysts) instead of stoichiometric reagents. powertechjournal.com |

| Design for Degradation | Incorporating features into the molecular structure that allow for controlled degradation after use. |

This table summarizes the application of key green chemistry principles to the synthesis of pyrimidine derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-Dichloro-6-phenoxypyrimidine?

The synthesis typically involves chlorination of a precursor pyrimidine ring. A common method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux conditions to introduce chlorine atoms at positions 2 and 4. For the phenoxy group at position 6, nucleophilic aromatic substitution (SNAr) with a phenol derivative is often utilized. Purification is achieved via recrystallization or column chromatography .

Q. Key Steps :

- Chlorination: React hydroxypyrimidine with POCl₃/DMF at 80–100°C.

- Phenoxy introduction: Use a phenol derivative with a base (e.g., K₂CO₃) in anhydrous conditions.

- Purification: Recrystallize from ethanol or dichloromethane/hexane mixtures.

Q. What analytical techniques confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns and aromatic protons. For example, downfield shifts in ¹H NMR (~δ 8.5–9.0 ppm) confirm pyrimidine protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 285.99).

- X-ray Crystallography : If single crystals are obtained, SHELX software can resolve the 3D structure .

Q. What safety protocols are critical during experimental handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for SNAr reactivity.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and side products .

Q. What strategies enable regioselective substitution at specific chloro positions?

Q. How do structural modifications influence biological activity in pyrimidine derivatives?

Q. How can contradictions in literature-reported synthetic yields be resolved?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratios, catalyst loading) to identify critical factors.

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction quenching times .

Q. What computational methods predict reactivity and stability of this compound?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.